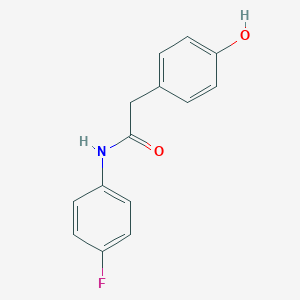

N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide is a compound that is structurally related to several research subjects in the provided papers. While none of the papers directly analyze this exact compound, they do provide insights into similar compounds and their properties, synthesis, and potential applications. For instance, paper discusses the synthesis of N-(4-hydroxyphenyl)acetamide, a compound closely related to the one , highlighting its importance in pharmaceutical applications.

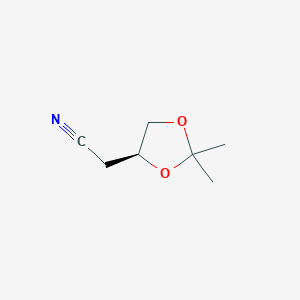

Synthesis Analysis

The synthesis of related compounds involves various starting materials and catalysts. For example, paper describes a one-pot synthesis of N-(4-hydroxyphenyl)acetamide via the reductive carbonylation of nitrobenzene using a Pd(II)-complex as a catalyst. This method offers a high selectivity and yield, which could potentially be adapted for the synthesis of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide. Similarly, paper outlines the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, which involves fluorinated aromatic compounds as starting materials, indicating that fluorinated acetamides can be synthesized with specific substituents on the aromatic ring.

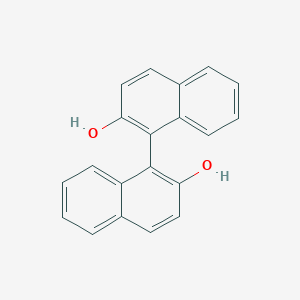

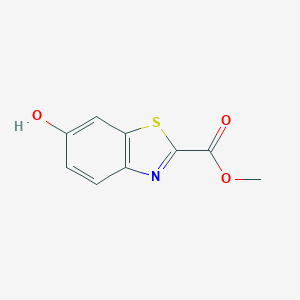

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray crystallography. For instance, paper describes the crystal structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide, which includes hydrogen bonding that links molecules into chains. This suggests that the molecular structure of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide might also exhibit interesting hydrogen bonding patterns that could be elucidated by similar analytical techniques.

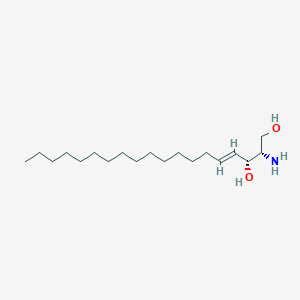

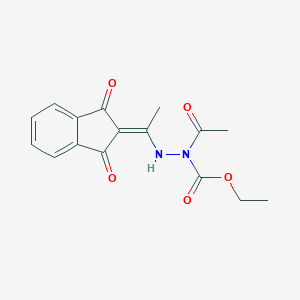

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in several papers. Paper discusses the reactivity of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds. This indicates that N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide could potentially undergo similar reactions with organosilanes to form heterocyclic structures.

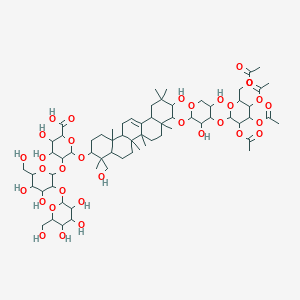

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by spectroscopic methods and elemental analysis. For example, paper synthesized novel acetamides and characterized them using IR and NMR spectroscopy. These methods could be applied to N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide to determine its physical and chemical properties, such as solubility, melting point, and stability.

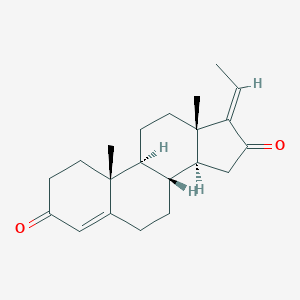

Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Toxicity

- Degradation and Toxicity of Acetaminophen : A study reviewed the advanced oxidation processes (AOPs) for treating acetaminophen in water, highlighting the formation of various toxic by-products and suggesting the importance of enhancing degradation methods to prevent environmental and ecological threats (Qutob et al., 2022).

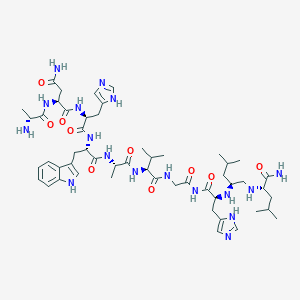

Pharmacological Insights

- Analgesic Mechanisms of Acetaminophen : Research into acetaminophen's analgesic mechanisms revealed complex pathways beyond simple COX enzyme inhibition, suggesting metabolization into compounds acting on brain and spinal receptors. This review emphasizes the need for new pain management strategies incorporating acetaminophen and its metabolites (Ohashi & Kohno, 2020).

Environmental Concerns

- Micropollutant Acetaminophen : The presence of acetaminophen as a micropollutant in natural water environments and its transformation into toxic intermediates underlines the environmental risks and challenges in monitoring and treatment technologies (Vo et al., 2019).

Research and Development Challenges

- Synthesis and Pharmacological Activities : The exploration of phenoxy acetamide derivatives for new pharmaceuticals highlights the ongoing efforts in medicinal chemistry to design safer and more effective drugs. This review encompasses the synthesis, activities, and potential of phenoxy acetamide and its derivatives as therapeutic candidates, reflecting the broader scope of research in related chemical frameworks (Al-Ostoot et al., 2021).

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-11-3-5-12(6-4-11)16-14(18)9-10-1-7-13(17)8-2-10/h1-8,17H,9H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQFAGAPBOEXHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382413 |

Source

|

| Record name | N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide | |

CAS RN |

131179-72-1 |

Source

|

| Record name | N-(4-Fluorophenyl)-4-hydroxybenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131179-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)